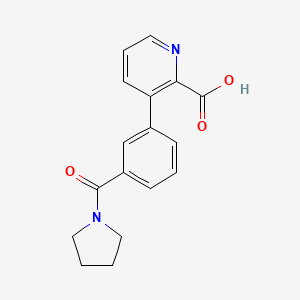
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in coordination chemistry. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a picolinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonyl linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Picolinic Acid Derivative: The final step involves the introduction of the picolinic acid moiety. This can be achieved through various synthetic routes, including direct coupling or through intermediate steps involving protection and deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes can be studied for their structural, electronic, and catalytic properties.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties may reveal therapeutic potential for treating various diseases.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through coordination bonds, hydrogen bonds, or hydrophobic interactions, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler derivative of pyridinecarboxylic acid, known for its role in zinc transport and its use as a chelating agent.
Nicotinic Acid:
Isonicotinic Acid: Another isomer of pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid is unique due to the presence of the pyrrolidine ring and the phenyl group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets, increase its stability, or impart unique reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)14-7-4-8-18-15(14)17(21)22/h3-8,11H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJZSWNHNCIPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

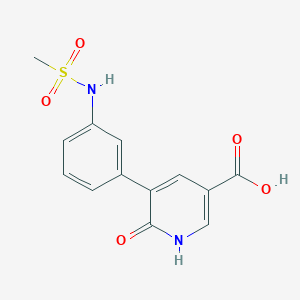
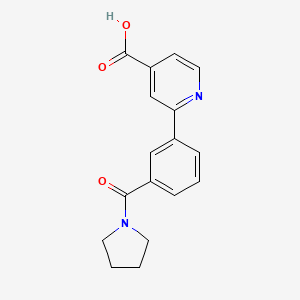
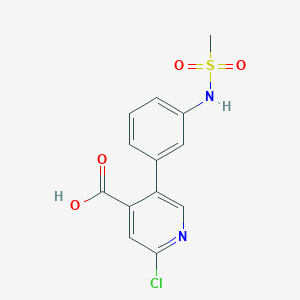
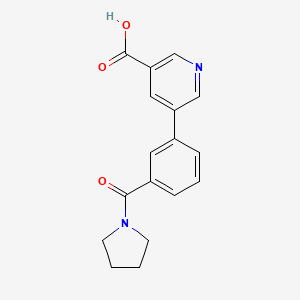
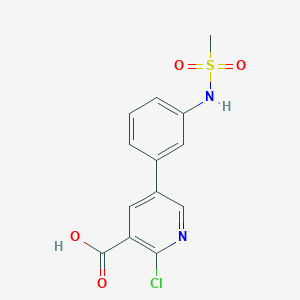
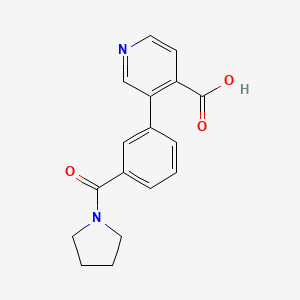

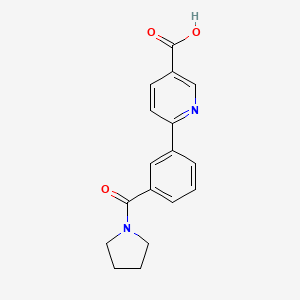
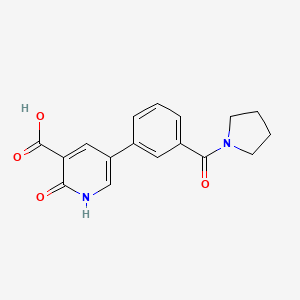

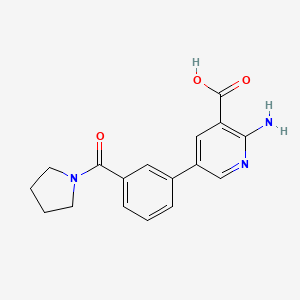
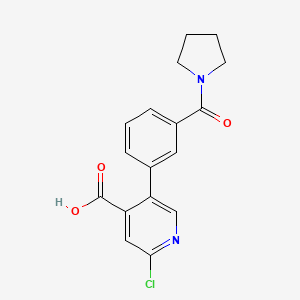
![3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid](/img/structure/B6394409.png)
